molecular formula C22H21NO4S B2742064 Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate CAS No. 392290-24-3

Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate

Cat. No.: B2742064
CAS No.: 392290-24-3
M. Wt: 395.47
InChI Key: DLPYEKKQDCTYQA-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the amide group: The thiophene derivative is then reacted with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamido group.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol and a catalyst like sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Biological Studies: The compound is used in studies investigating the biological activity of thiophene derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: Thiophene derivatives are explored for their use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Ethyl 4,5-dimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

    Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Known for its antibacterial activity.

    2,3,4-trisubstituent thiophene derivatives: Used as voltage-gated sodium channel blockers and dental anesthetics.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(2-phenoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-4-26-22(25)19-14(2)15(3)28-21(19)23-20(24)17-12-8-9-13-18(17)27-16-10-6-5-7-11-16/h5-13H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPYEKKQDCTYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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